molecular formula C21H22N4OS B4961626 3-Ethylsulfanyl-6-(4-propan-2-ylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

3-Ethylsulfanyl-6-(4-propan-2-ylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B4961626
M. Wt: 378.5 g/mol
InChI Key: MUDYKTMMXUOLMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylsulfanyl-6-(4-propan-2-ylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound belonging to the triazino-benzoxazepine family This compound is characterized by its unique structure, which includes a triazine ring fused with a benzoxazepine moiety

Properties

IUPAC Name

3-ethylsulfanyl-6-(4-propan-2-ylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-4-27-21-23-20-18(24-25-21)16-7-5-6-8-17(16)22-19(26-20)15-11-9-14(10-12-15)13(2)3/h5-13,19,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDYKTMMXUOLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)C(C)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Ethylsulfanyl-6-(4-propan-2-ylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves several steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the benzoxazepine moiety. The ethylsulfanyl and propan-2-ylphenyl groups are then added through substitution reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-Ethylsulfanyl-6-(4-propan-2-ylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.

    Medicine: Research indicates its potential use in cancer therapy due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 3-Ethylsulfanyl-6-(4-propan-2-ylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with various molecular targets. In cancer cells, it binds to specific proteins and enzymes, disrupting their function and leading to cell cycle arrest and apoptosis. The compound also interacts with microbial cell membranes, causing structural damage and inhibiting growth .

Comparison with Similar Compounds

Compared to other triazino-benzoxazepine derivatives, 3-Ethylsulfanyl-6-(4-propan-2-ylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine stands out due to its unique combination of functional groups. Similar compounds include:

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